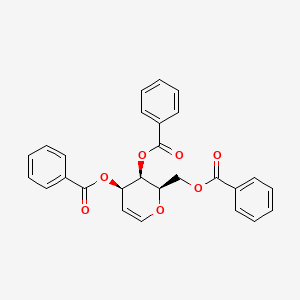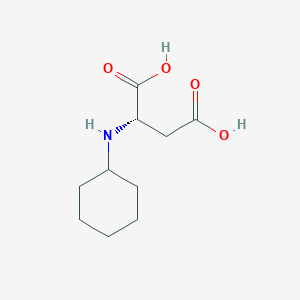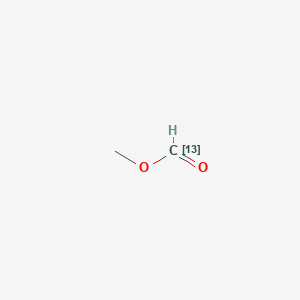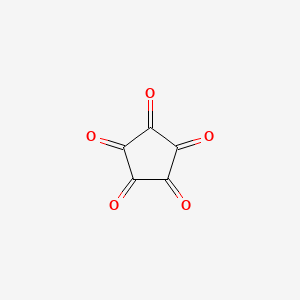
5-Aminoisoxazol-4-carboxamid
Übersicht
Beschreibung
5-Aminoisoxazole-4-carboxamide, also known as AICA ribonucleotide or ZMP, is a purine nucleotide analog that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through various methods and has been found to have a unique mechanism of action that affects various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Antifibrotische Wirkungen in Hornhautfibroblasten
5-Aminoisoxazol-4-carboxamid wurde auf seine antifibrotischen Wirkungen in Hornhautfibroblasten nach Alkaliverletzung untersucht. Die Aktivierung von AMPK durch diese Verbindung hemmt die TGF-β1-induzierte Fibrose in verschiedenen Zelltypen, was für die Augen Gesundheit und Genesung von Bedeutung ist .
Differenzierung von Monozytenzellinien
Diese Verbindung induziert die Differenzierung von Monozytenzellinien durch Aktivierung des ATR/Chk1-Signalwegs durch Pyrimidin-Depletion. Dies ist ein entscheidender Schritt, um den Differenzierungsprozess zu verstehen und hat Auswirkungen auf die Behandlung von Krankheiten, an denen Monozyten beteiligt sind .
Regulation in der Hefe Physiologie
In Hefe spielt this compound wichtige regulatorische Rollen unter physiologischen Bedingungen, insbesondere durch seine direkten Interaktionen mit Transkriptionsfaktoren. Dies unterstreicht seine potenzielle Rolle in Studien zur Genexpression und -regulation .
Sensibilisierung der Krebstherapie
Es sensibilisiert Krebszellen für TRAIL- und TNFα-induzierte Apoptose und ist somit ein wertvolles Mittel in Kombinationskrebstherapien. Das Verständnis seiner molekularen Mechanismen kann zu neuen Strategien für die Krebsbehandlung führen .
Metabolische Stressantwort
Während metabolischen Stresses wie Bewegung oder Ischämie aktiviert diese Verbindung AMPK und fördert ATP-generierende Wege wie Glukosetransport, Glykolyse und Fettsäureoxidation, während energieverbrauchende anabole Wege reduziert werden .
Glukosehomöostase
Es wurde verwendet, um die Auswirkungen der AMPK-Aktivierung auf die Glukosehomöostase in verschiedenen Geweben zu charakterisieren, was für das Verständnis von Stoffwechselerkrankungen wie Diabetes von grundlegender Bedeutung ist .
Lipidstoffwechsel
This compound beeinflusst den hepatischen Lipidstoffwechsel, die Lipolyse von Adipozyten sowie die Fettsäureoxidation und den Glukosetransport in der Skelettmuskulatur und ist daher für Studien zu Fettleibigkeit und verwandten Stoffwechselstörungen von Bedeutung .
Wirkmechanismus
Target of Action
5-Aminoisoxazole-4-carboxamide, also known as AICAR, is an intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate (AMP). It primarily targets the AMP-dependent protein kinase (AMPK) and stimulates its activity .
Mode of Action
AICAR interacts with its primary target, AMPK, by activating it. This activation leads to various changes in the cell, including the induction of differentiation in certain cell types, such as monocytic cell lines . It also inhibits TGF-β1-induced fibrosis in other cell types .
Biochemical Pathways
AICAR plays a significant role in the purine metabolism pathway . It induces differentiation of monocytic cell lines by activating the ATR/Chk1 via pyrimidine depletion . It also downregulates pyrimidine metabolism pathways and upregulates the gene set involved in the hematopoietic cell lineage .
Pharmacokinetics
The pharmacokinetics of AICAR involve a high clearance rate and poor bioavailability with oral administration
Result of Action
The activation of AMPK by AICAR has been shown to have various molecular and cellular effects. For instance, it has been used clinically to treat and protect against cardiac ischemic injury . In colon cancer cells, AICAR sensitizes tumor necrosis factor (TNF)–related apoptosis-inducing ligand (TRAIL)– and TNFα-induced apoptosis . It also suppresses myofibroblast differentiation and extracellular matrix (ECM) protein synthesis that occur after alkali injury in corneal fibroblasts .
Eigenschaften
IUPAC Name |
5-amino-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-3(8)2-1-7-9-4(2)6/h1H,6H2,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEXBKQAUDVIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538549 | |
| Record name | 5-Amino-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95298-76-3 | |
| Record name | 5-Amino-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1,2-oxazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene](/img/structure/B1610600.png)







